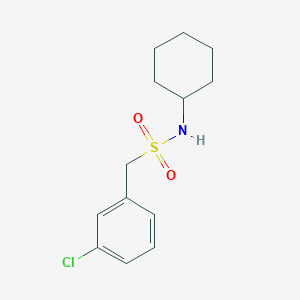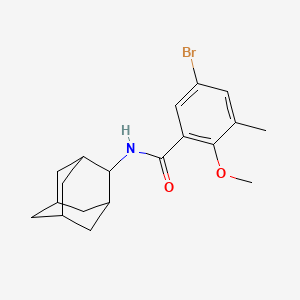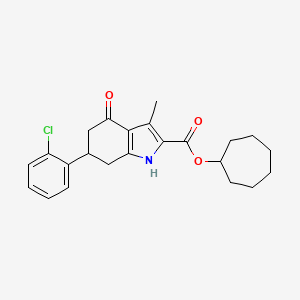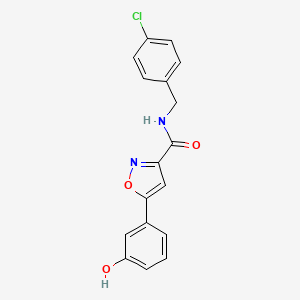![molecular formula C14H19N3O4S B4703671 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4703671.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide, also known as DMXS, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMXS is a sulfonamide derivative that has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is thought to involve the modulation of certain enzymes and receptors in the body. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of certain receptors in the brain, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a variety of biochemical and physiological effects in the body. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its potential anti-inflammatory effects. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide for lab experiments is its ability to modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the role of these enzymes and receptors in various biological processes. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurological disorders. Further studies are needed to determine the efficacy and safety of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide in these areas. In addition, there is a need for further studies to elucidate the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide, as well as its potential side effects and interactions with other drugs. Finally, there is a need for the development of new synthesis methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide that are more efficient and cost-effective.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. One of the main areas of research has been in the field of cancer, where N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have anti-tumor effects in vitro and in vivo. N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has also been studied for its potential anti-inflammatory effects, as it has been shown to inhibit the activity of certain enzymes involved in inflammation. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential neuroprotective effects, as it has been shown to modulate the activity of certain receptors in the brain.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-10-12(9-15-17)22(18,19)16-7-6-11-4-5-13(20-2)14(8-11)21-3/h4-5,8-10,16H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBNUCUBHDIPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-ethoxy-N-[2-(4-morpholinylmethyl)benzyl]benzamide](/img/structure/B4703598.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4703613.png)


![ethyl 2-{[(4-acetylphenyl)amino]carbonyl}hydrazinecarboxylate](/img/structure/B4703656.png)
![2-{[5-(4-fluorophenoxy)pentyl]amino}ethanol](/img/structure/B4703660.png)
![ethyl 2-({N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]glycyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4703664.png)


![4,4,6-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4703686.png)

![N-(tert-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4703697.png)